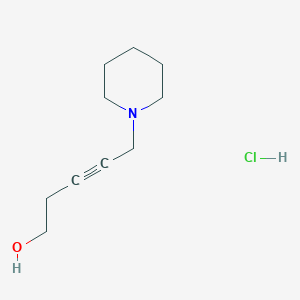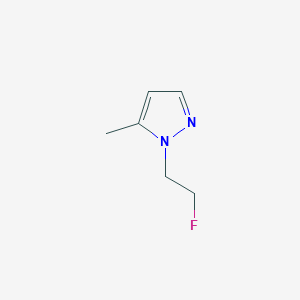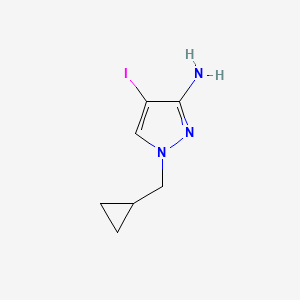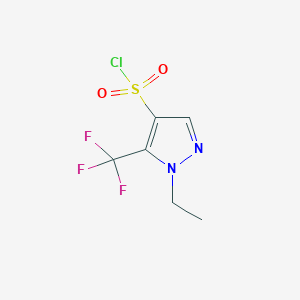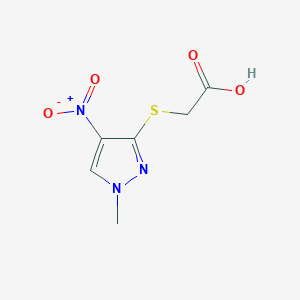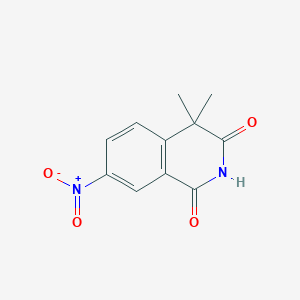
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro-
Vue d'ensemble
Description
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NMDA receptor antagonist, and it is widely used in scientific research to study the mechanisms of action of various drugs and their effects on the body.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
1,3(2H,4H)-Isoquinolinedione derivatives have been synthesized via metal-free conditions, using nitrogen dioxide as a nitro source and oxidant. These derivatives can be converted into aminomethyl or hydroxyl substituted heterocyclic derivatives through simple reduction processes (Li, Zhuang, Fang, Liu, & Sun, 2017).
Photopolymerization Initiators
Isoquinolinedione derivatives with nitro- or amino-substituents are used in photoinitiating systems for polymerization. These systems, when exposed to various visible LEDs, enable the polymerization of epoxides and acrylates, showing high efficiency and a panchromatic behavior (Xiao, Dumur, Zhang, Graff, Gigmes, Fouassier, & Lalevée, 2015).
Antitumor Activity
Derivatives of 1,3(2H,4H)-Isoquinolinedione have shown potential as antitumor agents. A series of these derivatives exhibited distinct antitumor selectivity against various cancer cell lines, indicating their utility in cancer treatment (Wu, Liu, Qin, & Mei, 2010).
Crystallography Studies
In crystallography, specific compounds like 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, belonging to the isoquinole family, have been studied. Their crystal structure reveals aspects like conformation and intermolecular hydrogen bonding, contributing to the understanding of such molecular structures (Ben Salah, Kammoun, Hamdi, Bohé, & Damak, 2008).
Chemical Reaction Studies
The chemistry of related compounds, such as nitroquinolines, has been explored, particularly in reactions involving methylation processes. Understanding these reactions is essential in the study of heterocyclic chemistry (Bunting & Meathrel, 1974).
Photophysical and Sensor Studies
Isoquinolinedione derivatives have been evaluated for their photophysical characteristics and sensor abilities, particularly in detecting metal ions and pH changes. These findings have implications for developing novel sensors and photophysical tools (Staneva, Angelova, & Grabchev, 2020).
Propriétés
IUPAC Name |
4,4-dimethyl-7-nitroisoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-11(2)8-4-3-6(13(16)17)5-7(8)9(14)12-10(11)15/h3-5H,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRTYXJAHMLEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446496 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- | |
CAS RN |
14576-21-7 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



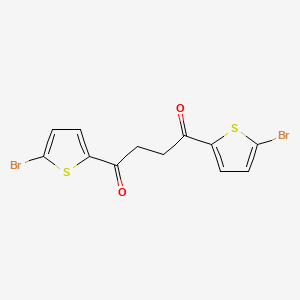
![Hydrazinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B3047759.png)
![5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3047760.png)
![[1,5]Naphthyridine-3-boronic acid](/img/structure/B3047762.png)

![5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047764.png)

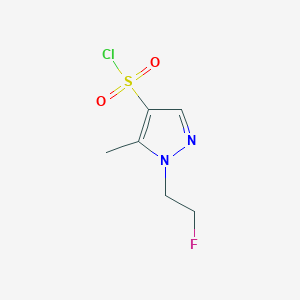
![3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047767.png)
